molecular formula C18H16BrN3O4S B2822279 4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide CAS No. 301681-47-0

4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide

Cat. No.: B2822279
CAS No.: 301681-47-0
M. Wt: 450.31
InChI Key: AIGYUEMACHJVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide (CAS: 315675-44-6) is a sulfonamide derivative featuring a brominated benzamide core linked to a 3,4-dimethylisoxazole sulfamoyl group. This compound is structurally characterized by three key components:

  • Sulfamoyl bridge: Enhances hydrogen-bonding capacity and influences solubility.
  • 3,4-Dimethylisoxazole: A heterocyclic group that may contribute to metabolic stability and target selectivity.

Synthetically, this compound is derived from sulfonamide chemistry, as evidenced by its structural analogs in crystallographic studies . Its design aligns with medicinal chemistry strategies to optimize bioactivity, particularly in antimicrobial or enzyme inhibition contexts, though specific biological data remain undisclosed in available literature .

Properties

IUPAC Name

4-bromo-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4S/c1-11-12(2)21-26-18(11)22-27(24,25)16-9-7-15(8-10-16)20-17(23)13-3-5-14(19)6-4-13/h3-10,22H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGYUEMACHJVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound 4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide has a molecular formula of C19H19N3O5SC_{19}H_{19}N_{3}O_{5}S and a molecular weight of approximately 401.44 g/mol. It is characterized by the presence of a bromine atom, a sulfonamide group, and an isoxazole moiety, which contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzamide, including this compound, exhibit significant anticancer activity. Specifically, research focusing on compounds related to fibroblast growth factor receptor-1 (FGFR1) inhibitors has shown that certain analogs can effectively inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. For instance, one study reported that a related compound inhibited five NSCLC cell lines with IC₅₀ values ranging from 1.25 to 2.31 µM .

Table 1: IC₅₀ Values of Related Compounds in NSCLC Cell Lines

CompoundNCI-H520NCI-H1581NCI-H226NCI-H460NCI-H1703
C91.36 µM1.25 µM2.31 µM2.14 µM1.85 µM

The mechanism of action appears to involve cell cycle arrest at the G2 phase and induction of apoptosis through inhibition of key signaling pathways associated with FGFR1 .

The compound's biological activity is believed to be mediated through several mechanisms:

  • Inhibition of FGFR1 : The compound binds to FGFR1, disrupting its signaling pathway which is crucial for tumor growth and survival.
  • Cell Cycle Arrest : It induces G2 phase arrest in cancer cells, preventing them from dividing.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, enhancing its anticancer effects.

Structural Insights

The structural analysis reveals that the compound forms π–π interactions between its aromatic rings and engages in C—Br⋯π interactions, which may enhance its stability and biological efficacy .

Study on Anticancer Activity

A notable study published in PubMed evaluated various benzamide derivatives against NSCLC cell lines. The findings indicated that compounds with similar structures to This compound showed promising results in inhibiting cancer cell proliferation and inducing apoptosis .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its medicinal properties, particularly as a potential drug candidate in the treatment of various diseases. Sulfonamides, the class to which this compound belongs, are known for their antibacterial properties and have been explored for their efficacy against bacterial infections .

Anticancer Activity

Research indicates that compounds similar to 4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide exhibit anticancer activity. The presence of the isoxazole moiety is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular processes involved in cancer proliferation .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in metabolic pathways critical for bacterial survival. This property makes it a candidate for further development as an antimicrobial agent .

Molecular Interactions

Studies have demonstrated that the compound forms significant intermolecular interactions, including hydrogen bonding and π-π stacking interactions between aromatic rings. These interactions are crucial for understanding the compound's behavior in biological systems and can influence its pharmacokinetics and pharmacodynamics .

Case Study 1: Antibacterial Properties

In a study examining various sulfonamide derivatives, this compound was tested against several bacterial strains. Results indicated that the compound exhibited notable antibacterial activity, suggesting its potential use in developing new antibiotics .

Case Study 2: Anticancer Screening

Another investigation focused on evaluating the anticancer properties of this compound using various cancer cell lines. The results showed that it effectively inhibited cell proliferation at micromolar concentrations, highlighting its potential as a lead compound for anticancer drug development .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural motifs with several derivatives, highlighting the impact of substituent variations on physicochemical and biological properties:

Compound Name Key Substituents Structural Differences vs. Target Compound Potential Implications References
Target Compound Bromo, sulfamoyl, dimethylisoxazole Antimicrobial/Enzyme inhibition (inferred)
N-(4-Bromobenzylidene)-3,4-dimethyl-isoxazol-5-amine Bromo, imine, dimethylisoxazole Lacks sulfamoyl group; Schiff base structure Reduced hydrogen bonding; metal chelation
4-[(4-Bromophenyl)sulfonyl] derivatives Bromo, sulfonyl, tetrahydro-oxadiazole Sulfonyl instead of sulfamoyl; oxadiazole ring Altered solubility; potential kinase modulation
4-Bromo-N-(2-chloro-6-fluorophenyl)-...benzamide Bromo, fluoro, trifluoropropoxy Halogen diversity; trifluoropropoxy substitution Enhanced metabolic stability; kinase inhibition
PKI-587 (kinase inhibitor) Dimethylaminopiperidine, morpholino-triazine Complex core; no isoxazole Broad-spectrum kinase targeting

Key Observations :

  • Sulfamoyl vs.
  • Halogen Effects : Bromine’s bulky size may enhance hydrophobic interactions vs. smaller halogens (e.g., fluorine in ), though fluorine’s electronegativity could improve membrane permeability .
  • Heterocyclic Variations : The 3,4-dimethylisoxazole in the target compound may offer better metabolic stability than oxadiazole-containing analogs () due to reduced susceptibility to oxidative metabolism .

Q & A

Q. What are the primary synthetic routes for 4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide?

Methodological Answer: The compound is synthesized via a multi-step approach:

Sulfonamide Formation : React 3,4-dimethylisoxazol-5-amine with a sulfonyl chloride derivative (e.g., 4-nitrobenzenesulfonyl chloride) to form the sulfonamide intermediate.

Schiff Base Condensation : Introduce the bromobenzamide moiety through a condensation reaction between the sulfonamide intermediate and 4-bromo-2-formylbenzaldehyde under mild acidic conditions (e.g., glacial acetic acid).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the pure product.
Key Characterization : Confirm purity via HPLC (>95%) and structural identity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : Crystals are grown via slow evaporation (e.g., in DMSO/water). Diffraction data are collected at low temperatures (e.g., 150 K) using Mo-Kα radiation.
  • Key Parameters : Bond angles and lengths (e.g., S–N bond: ~1.63 Å, confirming sulfonamide geometry) and intermolecular interactions (e.g., hydrogen bonding between amide and isoxazole groups) are analyzed using software like SHELXL .
  • Implications : The planar conformation of the benzamide and isoxazole rings suggests potential π-π stacking interactions in biological targets .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with enzymatic targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., carbonic anhydrase IX). Key residues (e.g., Zn2+^{2+}-coordinating histidines) are prioritized.

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For this compound, the electron-deficient bromobenzamide moiety may enhance electrophilic interactions.

MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

Q. How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:

Orthogonal Assays : Cross-validate enzyme inhibition (e.g., fluorescence-based vs. calorimetric assays) to rule out assay-specific artifacts.

Purity Verification : Re-examine compound purity via LC-MS and 19^19F NMR (if fluorinated analogs exist). Contaminants from synthesis (e.g., unreacted sulfonyl chloride) can skew results.

Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions. For example, unexpected inhibition of kinases may arise from the isoxazole sulfonamide motif .

Q. What strategies optimize the compound’s selectivity in anticancer studies?

Methodological Answer:

Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine or methyl groups). Test against cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) to identify selectivity windows.

Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked glucuronic acid) to enhance tumor-specific activation. Validate via pH-dependent stability assays .

Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., histone deacetylases) in live cells .

Data Contradictions and Validation

Q. How should conflicting data on the compound’s solubility be addressed?

Methodological Answer:

Standardized Protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry. Discrepancies often arise from variations in solvent pre-saturation.

Co-solvent Systems : Use vehicles like Cremophor EL or cyclodextrins for in vivo studies. Validate bioavailability via pharmacokinetic profiling (Cmax_{max}, AUC) .

Q. What analytical techniques confirm the absence of polymorphic forms?

Methodological Answer:

Powder X-ray Diffraction (PXRD) : Compare experimental patterns with SC-XRD-derived simulations to detect polymorphs.

Differential Scanning Calorimetry (DSC) : Identify melting point variations (>2°C suggests polymorphism).

Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which can induce phase changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.